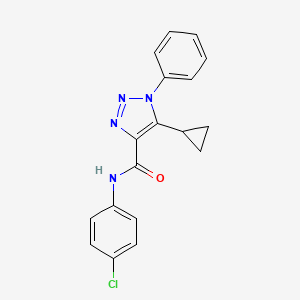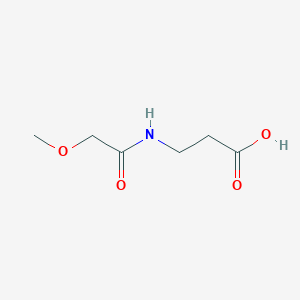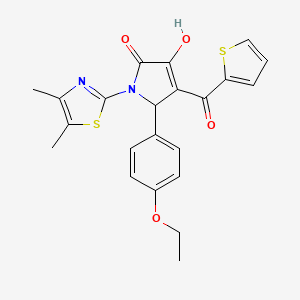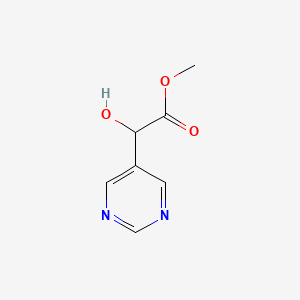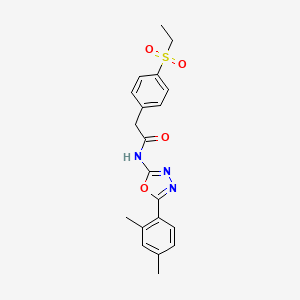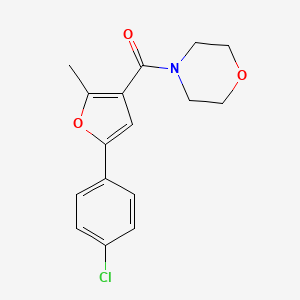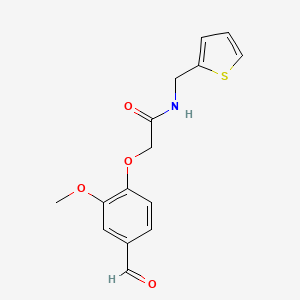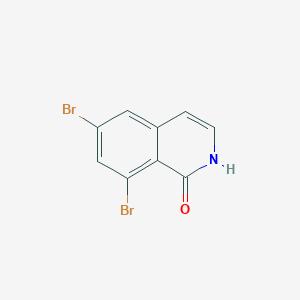
6,8-Dibromo-1,2-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 . It is also known as 1(2H)-Isoquinolinone, 6,8-dibromo .
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one consists of a 1,2-dihydroisoquinolin-1-one core with bromine atoms at the 6 and 8 positions . The presence of these bromine atoms could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one include a molecular weight of 302.95 . The compound is a solid at room temperature . More specific properties like melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
6,8-Dibromo-1,2-dihydroisoquinolin-1-one serves as a key intermediate in the synthesis of complex organic molecules with potential medicinal applications. For example, it has been utilized in the efficient and selective synthesis of quinoline derivatives, highlighting its role in constructing molecules with potential biological activity. A study by Şahin et al. (2008) demonstrated the bromination reaction of tetrahydroquinoline, leading to the synthesis of dibromo tetrahydroquinoline derivatives in high yields. These derivatives are valuable for further chemical transformations, illustrating the compound's utility in synthetic organic chemistry and drug discovery efforts (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Material Science and Crystal Engineering
In material science and crystal engineering, derivatives of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one are studied for their potential in forming lattice inclusion compounds and their role in crystal engineering. Alshahateet et al. (2004) discussed the formation of lattice inclusion compounds with dibromodiquinoline, a compound related to 6,8-Dibromo-1,2-dihydroisoquinolin-1-one. The study focused on the crystal structures of these compounds, highlighting the importance of aromatic edge−edge double C−H···N interactions in solid-state chemistry. Such research underscores the relevance of these compounds in designing new materials with specific molecular architectures (Alshahateet, Bishop, Craig, & Scudder, 2004).
Pharmacology and Drug Design
In the realm of pharmacology and drug design, the structural motifs present in 6,8-Dibromo-1,2-dihydroisoquinolin-1-one are explored for their potential as scaffolds in developing new therapeutic agents. The research by Lord et al. (2009) into quinoline-8-carboxamides as inhibitors of the poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) enzyme is an example of how derivatives of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one can be utilized in creating drugs with a wide range of therapeutic activities. The study's findings on the structure-activity relationships of these compounds contribute to our understanding of how to design more potent and selective inhibitors for therapeutic use (Lord, Mahon, Lloyd, & Threadgill, 2009).
Safety And Hazards
The safety information available indicates that 6,8-Dibromo-1,2-dihydroisoquinolin-1-one may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
6,8-dibromo-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPPHWZKWNSXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C(C=C(C=C21)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-1,2-dihydroisoquinolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
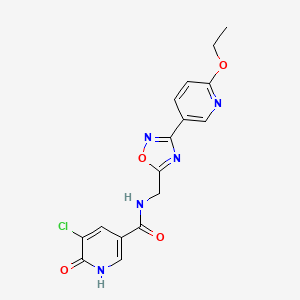
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)
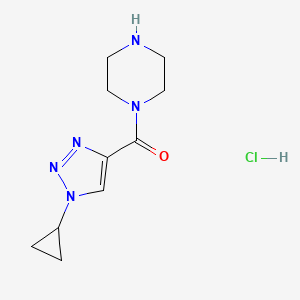
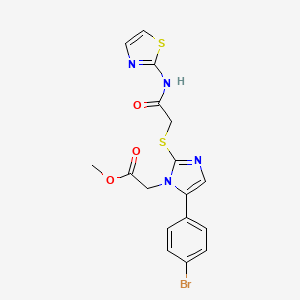
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)
